molecular formula C26H22O B6298205 (Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane CAS No. 1001042-73-4

(Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane

Cat. No.: B6298205
CAS No.: 1001042-73-4
M. Wt: 350.5 g/mol
InChI Key: NFDOBIQYTQCXFE-UHFFFAOYSA-N
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Description

(Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane is a versatile chemical compound that has garnered significant attention in scientific research due to its unique molecular structure and potential applications. This compound is characterized by the presence of cyclopentadienyl, fluoren-9-yl, and 4-methoxyphenyl groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane typically involves multi-step organic reactions. One common approach is the sequential coupling of cyclopentadienyl, fluoren-9-yl, and 4-methoxyphenyl groups under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

(Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with altered chemical properties.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can produce a wide range of substituted cyclopentadienyl or fluoren-9-yl compounds.

Scientific Research Applications

(Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane has a broad spectrum of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Medicine: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in targeting specific molecular pathways.

    Industry: It is utilized in the development of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.

Mechanism of Action

The mechanism by which (Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and influencing biochemical processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of related compounds.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentadienylbenzene: Shares the cyclopentadienyl group but lacks the fluoren-9-yl and 4-methoxyphenyl groups.

    Fluorenylmethane: Contains the fluoren-9-yl group but does not have the cyclopentadienyl and 4-methoxyphenyl groups.

    Methoxyphenylmethane: Features the 4-methoxyphenyl group but is missing the cyclopentadienyl and fluoren-9-yl groups.

Uniqueness

(Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane stands out due to the combination of its three distinct functional groups, which confer unique chemical properties and reactivity. This combination allows for a wide range of applications and makes it a valuable compound in various fields of scientific research.

Properties

IUPAC Name

9-[cyclopenta-1,3-dien-1-yl-(4-methoxyphenyl)methyl]-9H-fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O/c1-27-20-16-14-19(15-17-20)25(18-8-2-3-9-18)26-23-12-6-4-10-21(23)22-11-5-7-13-24(22)26/h2-8,10-17,25-26H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDOBIQYTQCXFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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